molecular formula C18H18N2O4S B2792508 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide CAS No. 2380194-09-0

2-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide

Cat. No.: B2792508
CAS No.: 2380194-09-0
M. Wt: 358.41
InChI Key: DWACJAIGISVTQH-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a thiophene ring, and a hydroxyphenyl group

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c21-14(10-19-16(22)11-20-17(23)7-8-18(20)24)12-3-5-13(6-4-12)15-2-1-9-25-15/h1-6,9,14,21H,7-8,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWACJAIGISVTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring and the thiophene ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. For example, the use of copper-catalyzed click chemistry reactions can facilitate the formation of the pyrrolidinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods aim to optimize the reaction conditions to achieve high efficiency and scalability while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. For example, its ability to bind to DNA and induce cleavage is mediated by its interaction with metal ions and the generation of reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

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